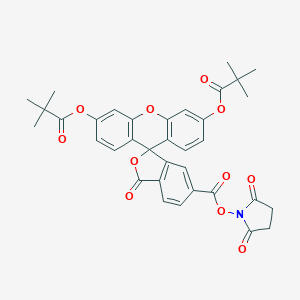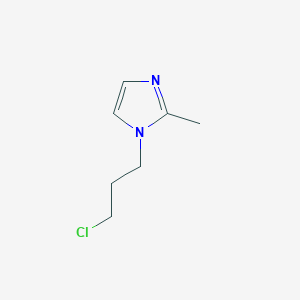
5,6-Carboxyfluorescein dipivalate succinimide ester
Overview
Description
Molecular Structure Analysis
The molecular weight of 5,6-Carboxyfluorescein dipivalate succinimide ester is 473.4 . It contains a total of 83 bonds, including 52 non-H bonds, 24 multiple bonds, 9 rotatable bonds, 6 double bonds, and 18 aromatic bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Carboxyfluorescein dipivalate succinimide ester include an excitation wavelength of 494 nm, an emission wavelength of 518 nm, and an extinction coefficient of > 70,000 M^-1 cm^-1 . It is soluble in DMF or DMSO .Scientific Research Applications
Protein Labeling
5,6-Carboxyfluorescein dipivalate succinimide ester, also known as NHS-Fluorescein, is an amine-reactive derivative of fluorescein dye that is widely used in protein labeling . The NHS-ester of fluorescein efficiently labels antibodies and other purified proteins at primary amines (lysine side chains) .
Immunofluorescent Probes
NHS-Fluorescein is used to label antibodies for use as immunofluorescent probes . This allows for the visualization of the distribution of the antibodies in a sample, which can be useful in a variety of research applications, including the study of protein expression and localization.
Fluorescence Microscopy
The compound is used in fluorescence microscopy . Its excitation wavelength is 494 nm, and its emission wavelength is 518 nm , making it suitable for use with a 488 nm spectral line, argon-ion laser .
Flow Cytometry
Flow cytometry is another application where NHS-Fluorescein is used . It allows researchers to measure physical and chemical characteristics of a population of cells or particles.
Western Blotting
NHS-Fluorescein is used in Western blotting, a widely used analytical technique used to detect specific proteins in a sample . The fluorescein label allows for the visualization of the proteins on the blot.
Enzyme-Linked Immunosorbent Assay (ELISA)
In ELISA, NHS-Fluorescein can be used to label antibodies or other probes . The fluorescence of the dye can then be measured to determine the presence and quantity of the target antigen.
Oligonucleotide Labeling
NHS-Fluorescein can be used to label oligonucleotides for use as hybridization probes . This can be useful in techniques such as fluorescence in situ hybridization (FISH), which is used to detect and localize specific DNA sequences on chromosomes.
Gel Electrophoresis
The compound is used to detect proteins in gels . After electrophoresis, the gel can be visualized under UV light, and the fluorescein-labeled proteins will appear as brightly fluorescent bands.
Mechanism of Action
Target of Action
The primary target of 5,6-Carboxyfluorescein Dipivalate Succinimide Ester are proteins , specifically the primary amines (lysine side chains) present in proteins . This compound is an amine-reactive derivative of fluorescein dye, which has wide-ranging applications as a label for antibodies and other probes .
Mode of Action
The compound interacts with its targets through the N-hydroxy-succinimidyl-ester (NHS ester) functional group . This group has greater specificity toward primary amines in the presence of other nucleophiles, resulting in a more stable linkage following labeling . This makes it an efficient labeling agent for antibodies and other purified proteins at primary amines .
Biochemical Pathways
The compound is used as a probe in fluorescence activation-coupled protein labeling methods for real-time imaging/measurements of protein dynamics . The specific biochemical pathways affected would depend on the proteins being targeted.
Pharmacokinetics
Its solubility in dmf or dmso suggests that it could be well-absorbed and distributed in biological systems when administered in these solvents.
Result of Action
The result of the compound’s action is the labeling of proteins, which can then be detected in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays such as Western blotting and ELISA . This allows for the visualization and tracking of these proteins, contributing to our understanding of protein dynamics.
Action Environment
The efficacy and stability of the compound’s action can be influenced by environmental factors such as pH. The NHS ester functional group reacts with primary amines at a pH range of 7.0 to 9.0 . Therefore, the compound’s action can be optimized in this pH range.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-bis(2,2-dimethylpropanoyloxy)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H31NO11/c1-33(2,3)31(41)43-19-8-11-22-25(16-19)45-26-17-20(44-32(42)34(4,5)6)9-12-23(26)35(22)24-15-18(7-10-21(24)30(40)46-35)29(39)47-36-27(37)13-14-28(36)38/h7-12,15-17H,13-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULGCXFMIDYQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)(C)C)C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H31NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Carboxyfluorescein dipivalate succinimide ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)
![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)






![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)



